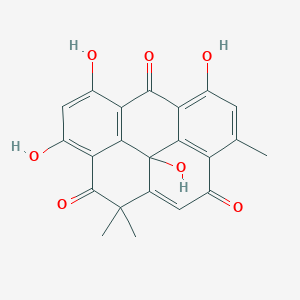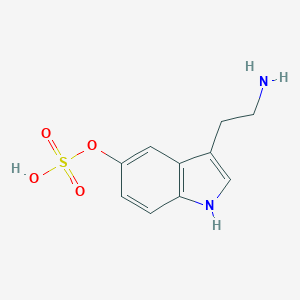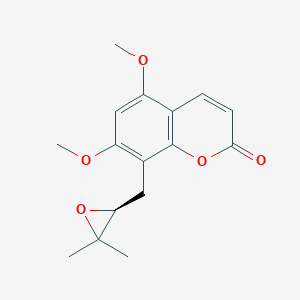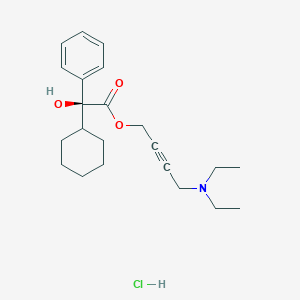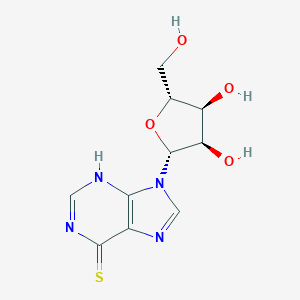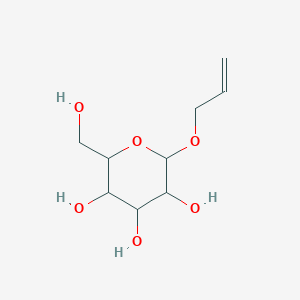
5-Chloro-2'-deoxyuridine
Overview
Description
Thymidine analogue, readily incorporated following phosphorylation, into newly synthesized DNA in place of thymidine. Used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors.
5-Chloro-2/'-deoxyuridine (CldU) is a thymidine analog that is readily incorporated, following phosphorylation, into newly synthesized DNA in place of thymidine. Like 5-bromo-2’-deoxyuridine and 5-iodo-2’-deoxyuridine, CldU can be detected immunologically in cells and tissues. CldU can also be added to cells or tissues sequentially with another thymidine analog to label temporally distinct populations. The insertion of thymidine analogs, including CldU, can significantly alter DNA processing and replication, so these analogs have also been used as mutagens, clastogens, and antiviral compounds.
Mechanism of Action
Target of Action
5-Chloro-2’-deoxyuridine (CldU) is a thymidine analogue . It is readily incorporated into newly synthesized DNA in place of thymidine following phosphorylation . This makes DNA the primary target of CldU.
Mode of Action
CldU interacts with its target, DNA, by being incorporated into the DNA structure during the replication process . This incorporation is facilitated by the phosphorylation of CldU, which allows it to be used in place of thymidine during DNA synthesis .
Biochemical Pathways
CldU affects the DNA replication pathway. It is incorporated into newly synthesized DNA, serving as an effective tool to analyze and quantify DNA replication, repair, and recombination . It is also found to alter the deoxyribonucleotide triphosphate (dNTP) pools, which might lead to cell-cycle arrest .
Pharmacokinetics
It is known that cldu is soluble in water , which suggests that it can be readily absorbed and distributed in the body. It is also known that CldU should be stored at -20°C , indicating that it may be sensitive to temperature and could degrade at higher temperatures.
Result of Action
The incorporation of CldU into DNA allows for the analysis and quantification of DNA replication, repair, and recombination . CldU is also a potent mutagen, clastogen, and toxicant . Its incorporation into DNA can lead to mutations and chromosomal damage . Furthermore, the alteration of the dNTP pools by CldU might lead to cell-cycle arrest .
Action Environment
The action of CldU is influenced by the biochemical environment of the cell. Factors such as the availability of dNTPs and the state of the cell cycle can affect the incorporation of CldU into DNA and its subsequent effects . Additionally, the stability and efficacy of CldU may be influenced by environmental factors such as temperature, as suggested by its storage instructions .
Biochemical Analysis
Biochemical Properties
5-Chloro-2’-deoxyuridine is a potent mutagen, clastogen, and toxicant . It is found to alter the dNTP pools and might lead to cell-cycle arrest . It is readily incorporated following phosphorylation, into newly synthesized DNA in place of thymidine . This property allows it to be used to study the miscoding potential of hypochlorous acid damage to DNA and DNA precursors .
Cellular Effects
5-Chloro-2’-deoxyuridine affects the cell cycle . Both analogues affect the cell cycle, but the effects can be mitigated by using the appropriate analogue, short pulses of labelling, and low concentrations . It is also found to alter the dNTP pools and might lead to cell-cycle arrest .
Molecular Mechanism
The molecular mechanism of 5-Chloro-2’-deoxyuridine involves its incorporation into newly synthesized DNA in place of thymidine . This process occurs following the phosphorylation of the compound . Once incorporated, it can alter the dNTP pools, potentially leading to cell-cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-Chloro-2’-deoxyuridine exhibits similar labeling kinetics and clearance rates from the blood serum as other thymidine analogues . All thymidine analogues delivered at the indicated doses have similar bioavailability times (approximately 1 h) .
Dosage Effects in Animal Models
The effects of 5-Chloro-2’-deoxyuridine vary with different dosages in animal models . Specific dosage effects, such as threshold effects or toxic effects at high doses, have not been reported in the literature.
Metabolic Pathways
5-Chloro-2’-deoxyuridine is involved in the DNA synthesis pathway . It is incorporated into newly synthesized DNA following its phosphorylation .
Subcellular Localization
The subcellular localization of 5-Chloro-2’-deoxyuridine is likely to be in the nucleus, given its role in DNA synthesis . Specific details about its subcellular localization and any effects on its activity or function have not been reported in the literature.
Properties
IUPAC Name |
5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCXGFKPQSFZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Chloro-2'-deoxyuridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20108 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
50-90-8 | |
| Record name | 5-Chloro-2'-deoxyuridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2'-deoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Chlorodeoxyuridine (CldU) is a thymidine analog that incorporates into DNA during replication, substituting for thymidine. [, ] This disrupts DNA structure and function, ultimately leading to cell death. [, , , , ] CldU is particularly toxic to rapidly dividing cells, such as cancer cells. [, , ]
ANone: Incorporation of CldU can lead to a variety of DNA lesions, including single-strand breaks, double-strand breaks, and the formation of specific dicentric chromosomes. [, , , , , ] These effects stem from the altered structure and stability of the DNA molecule when CldU replaces thymidine.
ANone: Yes, studies have shown that CldU can inhibit both the initiation and elongation phases of DNA replication. [] This is likely due to the activation of cell cycle checkpoints in response to the DNA damage caused by CldU incorporation. []
ANone: Research suggests that CldU incorporation can sensitize cells to DNA damaging agents, like radiation, potentially by interfering with DNA repair mechanisms. [, ] The precise interplay between CldU and specific repair pathways requires further investigation.
ANone: The molecular formula of Chlorodeoxyuridine is C9H11ClN2O5. Its molecular weight is 262.65 g/mol. []
ANone: Yes, Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy studies have been conducted on CldU. [] These techniques provide insights into the vibrational modes of the molecule and its structural characteristics.
ANone: Yes, computational studies have been performed to analyze the conformational properties of CldU monophosphate and compare them to those of the natural thymidine monophosphate. [, ] These studies provide information on the structural changes induced by chlorine substitution and their potential implications for DNA structure and function.
ANone: Research comparing CldU to 5-bromodeoxyuridine (BrdU) and 5-iododeoxyuridine (IdU) has shown that the activity of halogenated deoxyuridines appears to decrease with increasing molecular weight of the halogen substituent. [, , , ]
ANone: Yes, studies indicate that the duration of association with replication foci (RF) varies depending on the halogen substituent. [] Specifically, BrdU and CldU show prolonged association with RF compared to IdU. []
ANone: While the provided research does not delve into specific formulation strategies for CldU, it does highlight the use of CldU in conjunction with other agents, such as tetrahydrouridine (an inhibitor of cytidine deaminase) to enhance its efficacy and potentially mitigate toxicity. []
ANone: Although specific details regarding CldU's ADME profile are not discussed in the provided research, studies using radiolabeled CldU suggest it can be incorporated into the DNA of various tissues, highlighting its systemic distribution. [, , ]
ANone: Research demonstrates that CldU can inhibit tumor growth in animal models. [, ] Further research is needed to fully elucidate its PK/PD profile and therapeutic potential.
ANone: CldU is a commonly used thymidine analog for labeling dividing cells in vitro. It incorporates into the DNA of cells undergoing DNA synthesis during the S-phase of the cell cycle. [, , , , , ]
ANone: CldU has been used extensively in animal models, particularly rodents, to study various biological processes, including cell proliferation, DNA replication dynamics, and tumor growth kinetics. [, , , , , , , , , , , , ]
ANone: The provided research does not mention any completed or ongoing clinical trials for CldU.
ANone: While the provided research focuses primarily on the scientific applications of CldU, one study highlighted its potential teratogenicity in rats. [] It's important to acknowledge that, like many chemicals, high doses of CldU can have toxic effects.
ANone: Flow cytometry, immunofluorescence microscopy, and immunohistochemical staining are commonly used techniques to detect and quantify CldU incorporated into DNA. [, , , , , , , , , , , ] These methods often utilize antibodies specific to CldU or other halogenated thymidine analogs.
ANone: Other thymidine analogs, such as bromodeoxyuridine (BrdU) and iododeoxyuridine (IdU), are also commonly used to label dividing cells. [, , , , , , , , , , , , ] Each analog has slightly different properties, such as sensitivity of detection and potential for affecting DNA structure, that might make it more or less suitable for a particular experiment.
ANone: While the provided research does not pinpoint the exact date of CldU's initial synthesis, studies from the 1960s already explored the effects of CldU on chromosome structure and cell sensitivity to radiation. [, ]
ANone: CldU has proven to be a valuable tool in various research areas, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


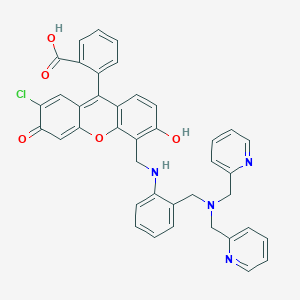
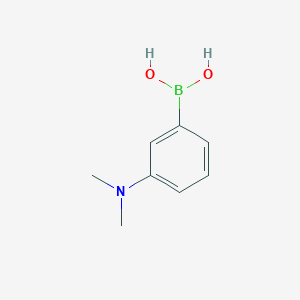
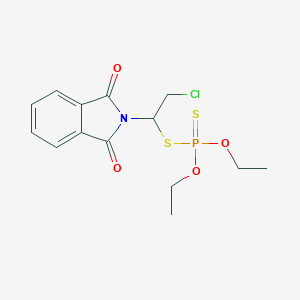

![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)

